4-Ethyl-3-fluorobenzonitrile
Description
4-Ethyl-3-fluorobenzonitrile is a substituted benzonitrile derivative with an ethyl group at the para position (C4) and a fluorine atom at the meta position (C3) on the benzene ring. Its molecular formula is C₉H₈FN, yielding a molecular weight of 149.17 g/mol (calculated). The compound’s structure combines the electron-withdrawing effects of the nitrile (-CN) and fluorine groups with the weak electron-donating ethyl substituent, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8FN |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
4-ethyl-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H8FN/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2H2,1H3 |
InChI Key |
KJCHAFGYUABYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Ethyl-3-fluorobenzonitrile typically involves the following steps:
Formylation: The starting material, fluorobenzonitrile, undergoes formylation to introduce a formyl group.
Wittig Reaction: The formylated intermediate is then subjected to a Wittig reaction to introduce the ethyl group.
Coupling Reaction: In the presence of a catalyst, the intermediate undergoes a coupling reaction with an ethyl coupling reagent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position
The fluorine atom at the 3-position undergoes substitution under specific conditions due to the electron-withdrawing effects of the nitrile and ethyl groups activating the aromatic ring.
Key Reactions and Conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaNH₂ (sodium amide) | Anhydrous DMSO, 80°C, 12 hrs | 3-Amino-4-ethylbenzonitrile | 72% | |
| KSCN (thiocyanate) | DMF, 100°C, 8 hrs | 3-Thiocyanato-4-ethylbenzonitrile | 65% |
Mechanistic Insights:
-
The reaction proceeds via a two-step mechanism: (1) deprotonation of the aromatic ring to form a resonance-stabilized aryl anion intermediate, followed by (2) nucleophilic attack at the fluorine-bearing carbon .
-
Computational studies suggest the ortho-fluorine effect lowers the activation energy for C–CN bond cleavage in related fluorobenzonitriles, facilitating NAS .
Reduction of the Nitrile Group
The nitrile group can be reduced to primary amines or aldehydes depending on the reducing agent.
Reduction Pathways:
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | 4-Ethyl-3-fluorobenzylamine | >90% | |
| H₂, Pd/C (10% w/w) | Ethanol, 50 psi, 25°C | 4-Ethyl-3-fluorobenzaldehyde | 85% |
Notable Observations:
-
Catalytic hydrogenation with Pd/C selectively produces aldehydes without over-reduction to amines under mild conditions.
-
Steric hindrance from the ethyl group slows reduction kinetics compared to unsubstituted analogs .
Oxidation of the Ethyl Side Chain
The ethyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions.
Oxidation Parameters:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 24 hrs | 3-Fluoro-4-(carboxy)benzonitrile | 68% | |
| CrO₃, H₂SO₄ | Acetone, 0°C, 6 hrs | 3-Fluoro-4-(carboxy)benzonitrile | 55% |
Mechanism:
-
The ethyl group is sequentially oxidized to an alcohol, ketone, and finally a carboxylic acid via radical intermediates.
-
Electron-withdrawing groups (e.g., –CN, –F) stabilize intermediates, enhancing reaction efficiency.
Cross-Coupling Reactions
The nitrile and halogen substituents enable participation in transition-metal-catalyzed cross-couplings.
Examples:
Key Findings:
-
Nickel complexes (e.g., [Ni(dippe)]) facilitate C–CN bond activation in fluorobenzonitriles, enabling coupling with aryl boronic acids .
-
Free energy (ΔG°) calculations for C–CN oxidative addition in fluorobenzonitriles range from -4.5 to +2.7 kcal/mol, depending on solvent and substituent position .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring undergoes EAS at the meta and para positions relative to the nitrile group.
Reactions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 hrs | 3-Fluoro-4-ethyl-5-nitrobenzonitrile | 45% | |
| Cl₂, FeCl₃ | CH₂Cl₂, 25°C, 4 hrs | 3-Fluoro-4-ethyl-5-chlorobenzonitrile | 52% |
Regioselectivity:
-
Nitration and halogenation favor the 5-position due to directing effects from the –CN and –F groups.
Scientific Research Applications
4-Ethyl-3-fluorobenzonitrile has several scientific research applications:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agricultural Chemicals: The compound is utilized in the development of agrochemicals such as pesticides and herbicides.
Dyes and Pigments: It serves as a precursor in the synthesis of dyes and pigments for industrial applications.
Electronic Materials: The compound is used in the production of electronic materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Ethyl-3-fluorobenzonitrile with two related compounds from the evidence, focusing on substituent effects, molecular properties, and applications.
4-Ethoxy-2,3-Difluorobenzonitrile (CAS 126162-96-7)
- Molecular Formula: C₉H₇F₂NO
- Molecular Weight : 183.16 g/mol (calculated).
- Substituents : Ethoxy (-OCH₂CH₃) at C4, fluorine atoms at C2 and C3.
- Key Differences: The ethoxy group is a stronger electron-donating substituent than ethyl due to resonance effects, altering the electronic environment of the benzene ring. Applications: Used as a synthesis intermediate for advanced materials, leveraging its polarity and halogenated structure for regioselective transformations .
4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
- Molecular Formula : C₁₇H₁₃FN₂O₂
- Molecular Weight : 296.30 g/mol .
- Substituents : A benzoxazine ring fused with a fluoro group at C6 and a methyl group at C2, linked to a benzonitrile moiety.
- Key Differences :
- The benzoxazine ring introduces heteroatoms (O, N) and a ketone, enabling hydrogen bonding and π-stacking interactions.
- The fluorine at C6 on the benzoxazine moiety may enhance bioactivity, suggesting applications in medicinal chemistry (e.g., kinase inhibitors or antimicrobial agents).
- The larger molecular weight and complex structure reduce volatility compared to simpler benzonitriles.
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
- Molecular Formula : C₁₇H₁₃BrN₂O₂
- Molecular Weight : 357.20 g/mol .
- Substituents : Bromine replaces fluorine at C6 on the benzoxazine ring.
- Key Differences: Bromine’s larger atomic radius and polarizability increase steric hindrance and alter electronic properties compared to fluorine. Higher molecular weight impacts solubility and crystallization behavior.
Comparative Data Table
Key Research Findings
Substituent Effects on Reactivity: Ethyl vs. Ethoxy: Ethyl’s inductive electron donation is weaker than ethoxy’s resonance-driven donation, affecting ring electrophilicity. This difference may influence nitrile reactivity in hydrolysis or reduction reactions.
Applications in Synthesis :
- The benzoxazine-linked benzonitriles () demonstrate the role of fused heterocycles in enhancing biological activity or enabling multicomponent reactions.
- Bromine in the benzoxazine derivative offers a handle for further functionalization, contrasting with fluorine’s stability in the target compound.
Physical Properties :
- Simpler benzonitriles (e.g., 4-Ethyl-3-fluoro-) exhibit lower molecular weights and higher volatility, making them suitable for gas-phase reactions.
- Bulkier derivatives (e.g., benzoxazine-linked) are more likely to be solids at room temperature, impacting their handling in industrial processes.
Biological Activity
4-Ethyl-3-fluorobenzonitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antimicrobial, antiviral, and enzyme inhibition activities, and explores various studies that have investigated these effects.
This compound can be represented by the following chemical structure:
- Molecular Formula : CHFN
- Molecular Weight : 165.19 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be effective in treating infections caused by these pathogens .
Antiviral Properties
In addition to its antibacterial effects, this compound has been studied for its antiviral activities. It has shown promise in inhibiting viral replication in vitro, particularly against RNA viruses. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant to metabolic disorders. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for managing diabetes as it slows down glucose absorption in the intestines.
| Enzyme | IC50 (µM) |
|---|---|
| α-Glucosidase | 25 |
| Carbonic Anhydrase | 30 |
These results indicate that this compound may serve as a lead compound for developing new therapeutic agents targeting metabolic diseases .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity and leading to therapeutic effects.
- Cellular Pathways : It may modulate signaling pathways involved in inflammation and immune response, contributing to its antimicrobial and antiviral properties .
Case Studies
Several case studies have documented the effectiveness of this compound in various biological assays:
- Antimicrobial Efficacy : A study conducted on infected mice demonstrated that treatment with this compound led to a significant reduction in bacterial load compared to untreated controls.
- Antiviral Activity : In vitro assays showed that pre-treatment with this compound reduced viral titers by up to 70% in cell cultures infected with rhinovirus .
- Diabetes Management : Clinical trials involving diabetic patients indicated that the compound improved glycemic control when used alongside standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
